molecular formula C27H26N2O5S B15031927 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B15031927
M. Wt: 490.6 g/mol
InChI Key: ANCABTOIKGDYCG-RGEXLXHISA-N
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Description

6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound belonging to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

The synthesis of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically proceeds through a series of steps including cyclization, oxidation, and functional group transformations .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts such as transition metals or organocatalysts to facilitate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites of proteins, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Similar compounds to 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate include other thiazolopyridines and imidazopyridines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C27H26N2O5S/c1-5-34-27(32)21-20(18-12-8-16(3)9-13-18)22(26(31)33-4)25-29(23(21)28)24(30)19(35-25)14-17-10-6-15(2)7-11-17/h6-14,20H,5,28H2,1-4H3/b19-14-

InChI Key

ANCABTOIKGDYCG-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OC)S/C(=C\C4=CC=C(C=C4)C)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OC)SC(=CC4=CC=C(C=C4)C)C2=O)N

Origin of Product

United States

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